![molecular formula C13H9F5O B13463046 3-(2,3,4,5,6-Pentafluorophenyl)spiro[3.3]heptan-1-one](/img/structure/B13463046.png)
3-(2,3,4,5,6-Pentafluorophenyl)spiro[3.3]heptan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,3,4,5,6-Pentafluorophenyl)spiro[3.3]heptan-1-one is a spirocyclic compound characterized by a unique structure where a spiro carbon atom connects two cyclic systems. The presence of the pentafluorophenyl group adds significant electron-withdrawing properties, making this compound highly reactive and useful in various chemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3,4,5,6-pentafluorophenyl)spiro[3.3]heptan-1-one typically involves cycloaddition reactions. One common method is the visible-light-induced intramolecular [2+2] cycloaddition of methylenecyclopropanes in the presence of a polypyridyl iridium (III) catalyst . This reaction proceeds under mild conditions and yields the desired spirocyclic framework efficiently.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,3,4,5,6-Pentafluorophenyl)spiro[3.3]heptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic framework.
Substitution: The pentafluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while substitution reactions can introduce various functional groups onto the pentafluorophenyl ring.
Wissenschaftliche Forschungsanwendungen
3-(2,3,4,5,6-Pentafluorophenyl)spiro[3.3]heptan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 3-(2,3,4,5,6-pentafluorophenyl)spiro[3.3]heptan-1-one involves its interaction with molecular targets through its highly reactive spirocyclic framework. The electron-withdrawing pentafluorophenyl group enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The specific pathways and molecular targets depend on the context of its application, such as in biological systems or chemical synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[3.3]heptane-2,6-dicarboxylic acid diethyl ester: Another spirocyclic compound with similar structural features but different functional groups.
Spiro[3.3]heptan-2-one: Shares the spirocyclic framework but lacks the pentafluorophenyl group, resulting in different reactivity and applications.
Uniqueness
The presence of the pentafluorophenyl group in 3-(2,3,4,5,6-pentafluorophenyl)spiro[3.3]heptan-1-one makes it unique compared to other spirocyclic compounds. This group significantly enhances the compound’s electron-withdrawing properties, making it more reactive and versatile in various chemical reactions and applications .
Eigenschaften
Molekularformel |
C13H9F5O |
|---|---|
Molekulargewicht |
276.20 g/mol |
IUPAC-Name |
1-(2,3,4,5,6-pentafluorophenyl)spiro[3.3]heptan-3-one |
InChI |
InChI=1S/C13H9F5O/c14-8-7(9(15)11(17)12(18)10(8)16)5-4-6(19)13(5)2-1-3-13/h5H,1-4H2 |
InChI-Schlüssel |
NYMFDJWBPAIAFC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1)C(CC2=O)C3=C(C(=C(C(=C3F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


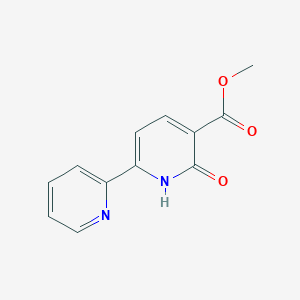
![4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine hydrochloride](/img/structure/B13462977.png)
![Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-methanesulfonylcyclobutane-1-carboxylicacid](/img/structure/B13462979.png)
![(3-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl)boronic acid](/img/structure/B13462986.png)
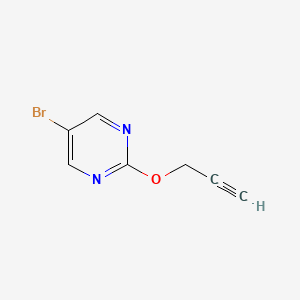
![3-{3-Fluorobicyclo[1.1.1]pentan-1-yl}azetidine; trifluoroacetic acid](/img/structure/B13463003.png)
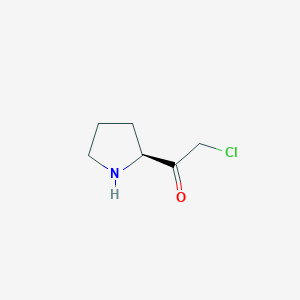
![1-{2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanamine](/img/structure/B13463015.png)
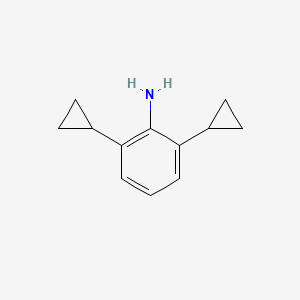
![1,8-Dioxaspiro[5.5]undecane-4-carboxylic acid](/img/structure/B13463029.png)
![6-(3-{[(Tert-butoxy)carbonyl]amino}propoxy)pyridine-2-carboxylic acid](/img/structure/B13463045.png)
![2-{4-[Imino(methyl)oxo-lambda6-sulfanyl]phenyl}acetic acid hydrochloride](/img/structure/B13463051.png)
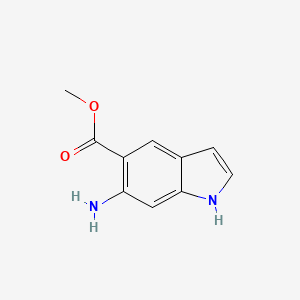
![Tert-butyl 4-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B13463055.png)
